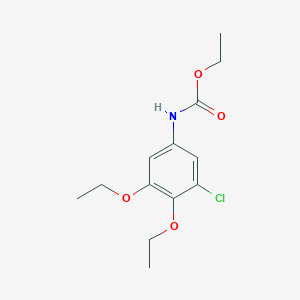
Ethyl (3-chloro-4,5-diethoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-chloro-4,5-diethoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical research. This compound is characterized by the presence of a chloro-substituted phenyl ring and two ethoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (3-chloro-4,5-diethoxyphenyl)carbamate typically involves the reaction of 3-chloro-4,5-diethoxyphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate carbamate, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to ensure the highest purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl (3-chloro-4,5-diethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a different functional group, such as an amine.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Amino-substituted phenyl carbamates.
Substitution: Hydroxy or amino-substituted phenyl carbamates.
Scientific Research Applications
Ethyl (3-chloro-4,5-diethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (3-chloro-4,5-diethoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (3-chloro-4,5-dimethoxyphenyl)carbamate: Similar structure but with methoxy groups instead of ethoxy groups.
Methyl (3-chloro-4,5-diethoxyphenyl)carbamate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl (3-bromo-4,5-diethoxyphenyl)carbamate: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: this compound is unique due to the presence of both chloro and ethoxy groups, which confer specific chemical and biological properties. These groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
84971-65-3 |
|---|---|
Molecular Formula |
C13H18ClNO4 |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
ethyl N-(3-chloro-4,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C13H18ClNO4/c1-4-17-11-8-9(15-13(16)19-6-3)7-10(14)12(11)18-5-2/h7-8H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
KMFXTLYHFDJATC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)OCC)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















